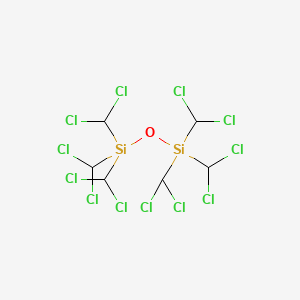
Hexakis(dichloromethyl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(dichloromethyl)disiloxane is a chemical compound with the molecular formula C6H6Cl12OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to three dichloromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexakis(dichloromethyl)disiloxane can be synthesized through the hydrolysis of chloromethyl-dimethylchlorosilane. The process involves the controlled addition of chloromethyl-dimethylchlorosilane to water, resulting in the formation of dichloromethyl-tetramethyldisiloxane. The reaction is exothermic and typically conducted at temperatures ranging from 20 to 100°C. The organic layer is separated, washed until neutral, dried, and then distilled to collect the desired product with high yield and purity .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hexakis(dichloromethyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chloromethylsiloxane derivatives, while reduction can produce silane derivatives .
Wissenschaftliche Forschungsanwendungen
Hexakis(dichloromethyl)disiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and pharmaceuticals.
Wirkmechanismus
The mechanism of action of hexakis(dichloromethyl)disiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through hydrosilylation reactions, where silicon-hydrogen bonds add across unsaturated bonds. This property is exploited in the synthesis of advanced materials and in catalysis .
Vergleich Mit ähnlichen Verbindungen
Hexakis(dichloromethyl)disiloxane can be compared with other disiloxane compounds, such as:
Disiloxane (Si2H6O): The simplest disiloxane, used in various industrial applications.
Hexakis(dimethylaminoxy)disiloxane: Known for its unique insertion of an oxygen atom into the Si-Si bond, used in specialized chemical synthesis.
Uniqueness: this compound stands out due to its high reactivity and versatility in forming complex organosilicon structures. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
415706-71-7 |
|---|---|
Molekularformel |
C6H6Cl12OSi2 |
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
tris(dichloromethyl)-[tris(dichloromethyl)silyloxy]silane |
InChI |
InChI=1S/C6H6Cl12OSi2/c7-1(8)20(2(9)10,3(11)12)19-21(4(13)14,5(15)16)6(17)18/h1-6H |
InChI-Schlüssel |
GLVCDSYQLJEPAY-UHFFFAOYSA-N |
Kanonische SMILES |
C([Si](C(Cl)Cl)(C(Cl)Cl)O[Si](C(Cl)Cl)(C(Cl)Cl)C(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
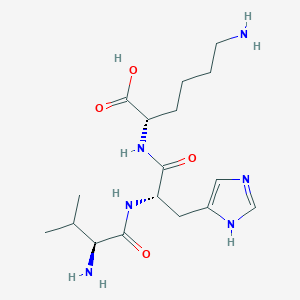
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
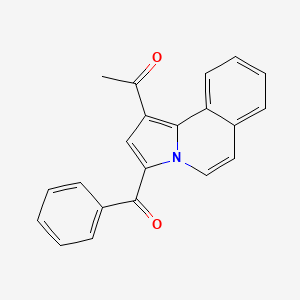
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
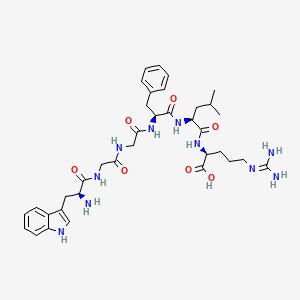
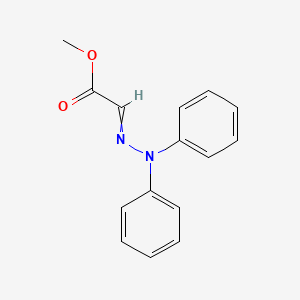
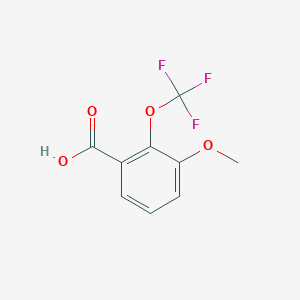
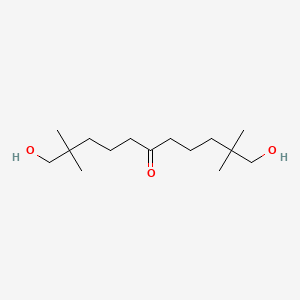
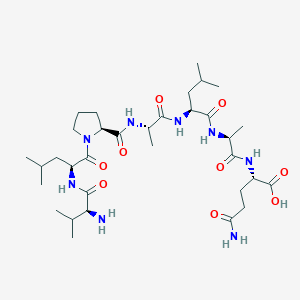
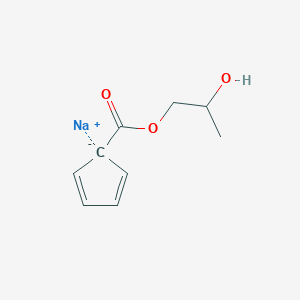
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
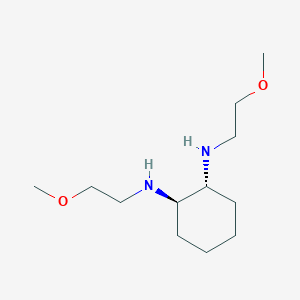
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
